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Compound of Interest

Compound Name: YAP-TEAD Inhibitor 1 (Peptide 17)

Cat. No.: B8256830

Get Quote

An in-depth technical guide engineered for researchers, structural biologists, and drug

development professionals investigating the Hippo signaling pathway and targeted protein-

protein interaction (PPI) inhibitors.

Executive Summary
The Hippo signaling pathway is a critical regulator of tissue homeostasis, organ size, and

apoptosis. Dysregulation of this pathway—often manifesting as the nuclear accumulation of the

Yes-associated protein (YAP)—is a ubiquitous driver of human tumorigenesis, particularly in

lung, gastric, and ovarian cancers[1][2]. In the nucleus, YAP lacks intrinsic DNA-binding activity

and must complex with Transcriptional Enhancer Factor Domain (TEAD) family transcription

factors to drive oncogenic gene expression (e.g., CTGF, Cyr61)[1].

Because the YAP-TEAD protein-protein interaction (PPI) is the obligate node for YAP-driven

oncogenesis, it represents a high-value therapeutic target. Peptide 17 is a rationally designed,

17-mer macrocyclic peptide that acts as a potent, competitive disruptor of the YAP-TEAD

interaction[3]. Exhibiting an IC50 of 25 nM and a dissociation constant (

) of 15 nM, Peptide 17 achieves single-digit nanomolar affinity by mimicking and structurally
locking the native YAP Ω-loop conformation, making it a premier pharmacological tool for Hippo
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pathway modulation[2].

Mechanistic Foundation: The YAP-TEAD Interface
The YAP-TEAD interaction is characterized by an extensive surface area, making it notoriously

difficult to drug with traditional small molecules. The YAP TEAD-binding domain (TBD) is

natively unfolded but adopts a highly structured conformation upon binding the globular TEAD

YAP-binding domain (YBD)[4]. This binding occurs across three distinct interfaces:

Interface 1: An anti-parallel

-sheet that contributes minimally to overall binding affinity[5].

Interface 2: An

-helix that slots into a TEAD helix-turn-helix pocket[5].

Interface 3 (The Ω-loop): A twisted-coil structure (YAP residues 86–100) that fits deeply into a

hydrophobic pocket on the TEAD surface. This interface is the primary driver of binding

affinity and the focal point for PPI inhibitor design[4][5].

Crucial to the stability of the wild-type Interface 3 Ω-loop are three hydrophobic core residues

(Met86, Leu91, and Phe95) and a native cation-

interaction between Arg87 and Phe96[5]. Crystallographic data (PDB: 3KYS) reveals that the
distance between the guanidinium carbon of Arg87 and the aromatic center of Phe96 is less
than 5 Å, acting as a natural conformational constraint[4].

Rational Design & Structural Optimization of
Peptide 17
The development of Peptide 17 from the wild-type YAP sequence is a masterclass in rational,

structure-based drug design. The evolution followed a strict causality-driven workflow:

Sequence Truncation: The wild-type YAP TBD (residues 50–171) binds TEAD1 with a

of 40 nM[2]. Truncation to isolate Interface 3 (YAP84–100) yielded a weak linear inhibitor
(IC50 = 37

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25221655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160762/
https://encyclopedia.pub/entry/6224
https://encyclopedia.pub/entry/6224
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160762/
https://encyclopedia.pub/entry/6224
https://encyclopedia.pub/entry/6224
https://pmc.ncbi.nlm.nih.gov/articles/PMC4160762/
https://pubmed.ncbi.nlm.nih.gov/25221655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


M), indicating that the isolated linear peptide suffers from high entropic penalty upon
binding[4].

Hydrophobic Optimization (Non-Natural Amino Acids): To increase pocket affinity, an alanine

scan and subsequent non-natural amino acid substitutions were performed. Met86 was

replaced with meta-chloro phenylalanine (Phe(3-Cl)), which drastically improved potency by

filling a deep hydrophobic sub-pocket[6]. Leu91 was substituted with norleucine (Nle) to

optimize aliphatic packing[7].

Macrocyclization via Asymmetric Disulfide Bridging: To overcome the entropic penalty of the

linear peptide, researchers replaced the native Arg87-Phe96 cation-

interaction with a covalent disulfide bridge[4]. Crucially, standard cysteine-cysteine bridging
caused ring strain. By substituting Arg87 with Homocysteine (Hcy) and Phe96 with Cysteine
(Cys), the extra methylene group in Hcy perfectly bridged the ~5 Å gap, structurally locking
the active Ω-loop conformation without distorting the backbone[2][8].

Table 1: Evolution of YAP-TEAD Inhibitory Peptides
Peptide
Designation

Sequence / Key
Modifications

IC50 (

M)
(nM)

Wild-Type YAP (50-

171)
Native TBD N/A 40

YAP (84-100) Native Interface 3 37.0 N/A

Peptide 17

Ac-VP-{Phe(3-Cl)}-

{Hcy}-LRK-{Nle}-

PASFCKPPE-NH2

(Cyclic)

0.025 15

(Data synthesized from Zhang et al., 2014[2][8])
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Caption: Figure 1: Rational structural evolution from wild-type YAP to the macrocyclic Peptide

17.

Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems for

the synthesis and evaluation of Peptide 17.

Protocol 1: Synthesis and Macrocyclization of Peptide
17
Causality Note: Rink Amide resin is utilized to yield a C-terminal amide, protecting the peptide

from rapid exopeptidase degradation in biological assays.
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Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear sequence Ac-VP-{Phe(3-Cl)}-

{Hcy}-LRK-{Nle}-PASFCKPPE-NH2 on Rink Amide AM resin using standard Fmoc chemistry.

Use HATU/DIPEA for coupling, ensuring double coupling for sterically hindered non-natural

amino acids (Phe(3-Cl) and Nle).

Cleavage: Cleave the peptide from the resin and globally deprotect side chains using a

cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Precipitate in

cold diethyl ether.

Macrocyclization (Self-Validating Step): Dissolve the crude linear peptide in a highly dilute

buffer (0.1 M

, pH 8.0) at a concentration of <0.5 mg/mL. Causality: High dilution thermodynamically favors
intramolecular disulfide bond formation over intermolecular oligomerization. Stir open to air
for 24–48 hours.

Validation: Monitor cyclization via LC-MS. A successful oxidation is validated by a precise

mass shift of -2.0 Da (loss of two protons).

Purification: Purify the cyclic peptide via preparative RP-HPLC to >95% purity[9].

Protocol 2: YAP-TEAD Competitive Fluorescence
Polarization (FP) Assay
Causality Note: FP is chosen over ELISA because it measures binding in solution at

equilibrium, preventing artifacts caused by protein immobilization onto plastic surfaces.

Tracer Preparation: Utilize a FITC-labeled wild-type YAP peptide as the fluorescent tracer.

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (to prevent non-

specific aggregation), and 1 mM DTT.

Incubation: In a black 384-well microplate, combine 50 nM GST-TEAD1 (YBD) with 10 nM

FITC-YAP tracer. Add serial dilutions of Peptide 17 (from 10

M down to 0.1 nM).
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Equilibration & Reading: Incubate in the dark for 30 minutes at room temperature. Measure

parallel and perpendicular fluorescence (Ex: 485 nm, Em: 535 nm).

Validation & Analysis: Calculate the Z'-factor using DMSO-only (negative control) and 10

M unlabeled WT YAP (positive control). A Z'-factor > 0.6 validates the assay. Fit the
millipolarization (mP) values to a 4-parameter logistic curve to derive the IC50[7].

Pharmacological Translation and Efficacy
Peptide 17 has demonstrated profound efficacy in preclinical in vitro models. By competitively

occupying Interface 3 of TEAD, Peptide 17 physically displaces endogenous YAP[1]. In lung

carcinoma models (e.g., LLC and PC-9 cells), the exogenous introduction of Peptide 17

efficiently disrupts the YAP-TEAD4 complex (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

), leading to a precipitous drop in the transcription of downstream oncogenes CTGF and Cyr61.
Phenotypically, this results in a time- and concentration-dependent decrease in cancer cell
viability, suppression of colony formation, and induction of apoptosis as confirmed by FACS
analysis[1].
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Caption: Figure 2: Hippo-YAP signaling pathway and the targeted intervention by Peptide 17.

Conclusion
Peptide 17 stands as a benchmark in peptidomimetic drug design. By leveraging non-natural

amino acids to maximize hydrophobic pocket interactions and utilizing an asymmetric

homocysteine-cysteine disulfide bridge to perfectly mimic a native cation-

interaction, it achieves single-digit nanomolar affinity. For researchers developing next-
generation Hippo pathway modulators, the structural logic underpinning Peptide 17 provides a
definitive blueprint for transforming natively unfolded protein interfaces into highly druggable
targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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